molecular formula C21H20N2O5 B10895086 ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate

ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B10895086
M. Wt: 380.4 g/mol
InChI Key: NHMDFSSUFCMIMO-FOWTUZBSSA-N
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Description

ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoate ester linked to a cyano-substituted propenoyl group, which is further connected to a dimethoxyphenyl moiety. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process:

    Formation of the Propenoyl Intermediate: The initial step involves the preparation of the (E)-2-cyano-3-(2,3-dimethoxyphenyl)-2-propenoic acid. This can be achieved through a Knoevenagel condensation reaction between 2,3-dimethoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine.

    Amidation Reaction: The propenoic acid intermediate is then reacted with 4-aminobenzoic acid ethyl ester under dehydrating conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Solvent recycling and waste minimization strategies are also crucial in industrial production to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the cyano group to an amine or the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism by which ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[(E)-2-CYANO-3-(2-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with one less methoxy group, potentially altering its reactivity and biological activity.

    METHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE: Methyl ester variant, which may have different solubility and reactivity properties.

Uniqueness

ETHYL 4-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyano and dimethoxyphenyl groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-4-28-21(25)14-8-10-17(11-9-14)23-20(24)16(13-22)12-15-6-5-7-18(26-2)19(15)27-3/h5-12H,4H2,1-3H3,(H,23,24)/b16-12+

InChI Key

NHMDFSSUFCMIMO-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N

Origin of Product

United States

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